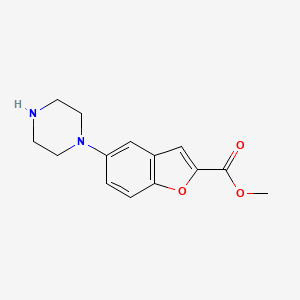

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

Descripción general

Descripción

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a heterocyclic organic compound belonging to the benzofuran family. It has the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with piperazine under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the piperazine group. The resulting intermediate is then esterified using methanol and a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis:

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic pathways. This compound's unique structure allows chemists to explore various functional group modifications and transformations.

Materials Science:

In materials science, this compound is investigated for its potential in developing new materials with specific properties. Its incorporation into polymeric systems could lead to advancements in materials that require specific thermal or mechanical characteristics.

Biological Applications

Antimicrobial and Antiviral Properties:

Research has indicated that this compound exhibits antimicrobial and antiviral activities. Studies have focused on its interaction with bacterial and viral targets, suggesting potential applications in developing new therapeutic agents against infectious diseases .

Anticancer Research:

The compound is being explored for its anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, thereby showing promise as a therapeutic agent in oncology. Its mechanism involves binding to specific molecular targets that modulate cellular pathways associated with cancer growth .

Medicinal Chemistry

Therapeutic Effects:

this compound is under investigation for its therapeutic effects in treating various diseases, including cancer and infectious diseases. Its structural features allow it to interact with biological receptors and enzymes, potentially leading to significant therapeutic outcomes .

Vilazodone Hydrochloride Synthesis:

This compound serves as an important intermediate in the synthesis of vilazodone hydrochloride, an antidepressant medication. The synthetic route involves multiple steps where this compound is transformed into key intermediates necessary for vilazodone production .

Mecanismo De Acción

The mechanism of action of Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

5-(Piperazin-1-yl)benzofuran-2-carboxamide: Contains a carboxamide group instead of a carboxylate ester.

Benzofuran derivatives: Various benzofuran derivatives with different substituents on the benzofuran ring.

Uniqueness

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is unique due to its specific combination of a benzofuran ring and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article synthesizes existing research findings, mechanisms of action, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a benzofuran core substituted with a piperazine moiety and an ester functional group. The structural formula can be represented as follows:

This molecular configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, modulating their activity through competitive or allosteric mechanisms.

- Receptor Modulation : It has the potential to bind to receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies, it exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases. The compound's anti-inflammatory properties were highlighted in vitro, where it reduced inflammation markers significantly.

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it induced apoptosis in MDA-MB-231 breast cancer cells through caspase activation pathways. This mechanism suggests its potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of this compound against standard antibiotics, the compound showed promising results:

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 10 |

| Escherichia coli | 16 | 20 |

These findings support the compound's potential as an alternative antimicrobial agent.

Cytotoxicity Testing

A cytotoxicity study involving various cancer cell lines revealed that this compound exhibited selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 20.0 |

The results indicate a promising profile for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

To understand the biological potential better, comparative studies were conducted with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | High | Ethyl group instead of methyl |

| Methyl 4-chloro-benzofuran derivative | Moderate | Chlorine substituent affecting reactivity |

These comparisons highlight how structural variations influence biological activities and therapeutic applications .

Propiedades

IUPAC Name |

methyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-18-14(17)13-9-10-8-11(2-3-12(10)19-13)16-6-4-15-5-7-16/h2-3,8-9,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFZJWQYXVMNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186225-86-4 | |

| Record name | Methyl 5-(1-piperazinyl)-2-benzofurancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186225864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 5-(1-PIPERAZINYL)-2-BENZOFURANCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TT539ULL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.